molecular formula C10H15NO5 B3044523 Diethyl (acryloylamino)propanedioate CAS No. 100132-85-2

Diethyl (acryloylamino)propanedioate

Cat. No.: B3044523
CAS No.: 100132-85-2
M. Wt: 229.23 g/mol
InChI Key: KSKCXFCXHNWLNO-UHFFFAOYSA-N
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Description

Diethyl (acryloylamino)propanedioate (IUPAC: diethyl 2-(acryloylamino)propanedioate) is a malonic acid derivative functionalized with an acryloylamino group (-NH-C(O)-CH₂CH₂). This compound is structurally characterized by a propanedioate core esterified with ethyl groups and substituted at the central carbon with a reactive acryloylamino moiety.

The acryloylamino group introduces a conjugated double bond, enhancing reactivity in polymerization or Michael addition reactions. However, the absence of direct literature on this specific compound necessitates extrapolation from structurally similar derivatives.

Properties

CAS No.

100132-85-2

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

diethyl 2-(prop-2-enoylamino)propanedioate

InChI

InChI=1S/C10H15NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h4,8H,1,5-6H2,2-3H3,(H,11,12)

InChI Key

KSKCXFCXHNWLNO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C=C

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C=C

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares diethyl (acryloylamino)propanedioate with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound -NH-C(O)-CH₂CH₂ (acryloyl) C₁₀H₁₅NO₅ 229.23* Polymer precursors, Michael acceptors
Diethyl acetamidomalonate () -NH-C(O)-CH₃ (acetyl) C₉H₁₅NO₅ 217.22 α-Amino acid synthesis
Diethyl 2-(benzyl(methyl)amino)propanedioate () -N(CH₃)CH₂C₆H₅ (benzyl(methyl)amino) C₁₅H₂₁NO₄ 279.33 Hydantoin synthesis, pharmaceutical intermediates
Diethyl (acetylamino)(3-aminobenzyl)propanedioate () -NH-C(O)-CH₃ and -CH₂C₆H₄NH₂ C₁₆H₂₂N₂O₅ 322.36 Specialty organic synthesis
Diethyl 2-(dimethylaminomethylidene)propanedioate () =N(CH₃)₂ (enamine) C₁₀H₁₇NO₄ 215.25 Ligands in catalysis, intermediates

*Calculated based on molecular formula.

Key Observations:
  • Reactivity: The acryloylamino group confers higher electrophilicity compared to acetyl or alkylamino substituents, enabling participation in radical polymerization or cycloaddition reactions. In contrast, acetamidomalonate () is hydrolytically stable, facilitating its use in amino acid synthesis .
  • Steric Effects: Bulky substituents (e.g., 3-aminobenzyl in ) reduce solubility in polar solvents but enhance selectivity in multi-step syntheses .
  • Electronic Effects : Enamine derivatives () exhibit resonance stabilization, making them suitable for asymmetric catalysis or as ligands in transition-metal complexes .

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